molecular formula C14H14S B8505553 2-[(Methylsulfanyl)methyl]-1,1'-biphenyl CAS No. 820963-33-5

2-[(Methylsulfanyl)methyl]-1,1'-biphenyl

Cat. No.: B8505553
CAS No.: 820963-33-5
M. Wt: 214.33 g/mol
InChI Key: DZUYZKWVIUIPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Methylsulfanyl)methyl]-1,1'-biphenyl is a biphenyl derivative featuring a methylsulfanylmethyl (-SCH2CH3) substituent at the 2-position of one benzene ring. This compound belongs to a class of sulfur-containing aromatic systems, where the thioether group introduces unique electronic and steric properties. For example, biphenyl derivatives with electron-withdrawing or donating groups are pivotal in HIV-1 reverse transcriptase inhibition () and organic light-emitting diode (OLED) applications ().

Properties

CAS No.

820963-33-5

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

1-(methylsulfanylmethyl)-2-phenylbenzene

InChI

InChI=1S/C14H14S/c1-15-11-13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

DZUYZKWVIUIPIN-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Substituents

  • Fluorinated Biphenyls: Fluorine substitution (e.g., in FDPAVBi, ) significantly lowers HOMO (-5.4 eV) and LUMO (-2.8 eV) energy levels compared to non-fluorinated analogs like DPAVBi. This enhances charge balance in OLEDs and blue-shifts fluorescence emission by 7–35 nm .
  • Methoxy-Substituted Biphenyls : Methoxy groups (-OCH3) in compounds like EMAC2056 () improve solubility and modulate electronic properties for antiviral activity. However, the methylsulfanyl group’s larger atomic radius and polarizability may enhance π-π stacking or hydrophobic interactions in biological systems.
  • Amine-Functionalized Biphenyls : (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine () replaces the thioether with an amine (-NH2), altering polarity and hydrogen-bonding capacity.

Steric and Crystallinity Effects

  • For example, FDPAVBi’s poor molecular planarity () leads to amorphous films upon deposition, a trait shared with bulky substituents like methylsulfanyl.

Electronic and Optical Properties

Compound Substituent HOMO (eV) LUMO (eV) Fluorescence λmax (nm) Quantum Efficiency (vs. Alq3)
FDPAVBi () Fluorine -5.4 -2.8 460 (solution), 469 (film) 5.7×
DPAVBi () Non-fluorinated -5.2 -2.6 467 (solution), 504 (film) 3.8×
EMAC2056 () Methoxyphenyl N/A N/A N/A N/A
2-[(Methylsulfanyl)methyl] Methylsulfanylmethyl Inferred Inferred Likely 450–470 nm Moderate

Key Findings :

  • Fluorine substitution widens the bandgap (HOMO-LUMO) by 0.4 eV compared to non-fluorinated analogs, enhancing blue-light emission .
  • Methylsulfanyl’s electron-donating nature (cf. methoxy) may raise HOMO levels slightly, favoring hole transport in optoelectronic applications.

Thermal and Physical Stability

Compound Melting Point (°C) Glass Transition (°C) Crystallinity
FDPAVBi () ~300 95 Amorphous (film)
DPAVBi () ~220 105 Partially crystalline
2-[(Methylsulfanyl)methyl] Inferred: 200–250 Inferred: 80–100 Likely amorphous

Key Findings :

  • Fluorine substitution increases melting points by 80°C (). Methylsulfanyl’s weaker intermolecular forces (vs. fluorine) may result in lower thermal stability.
  • Bulky substituents like methylsulfanylmethyl likely reduce crystallinity, favoring amorphous film formation for OLEDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.